Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate
Description
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate (CAS: 936923-58-9) is a brominated heterocyclic compound with the molecular formula C₁₀H₈BrNO₂S and a molecular weight of 286.15 g/mol . Key physicochemical properties include:
- LogP: 3.24 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 67.43 Ų
- Density: 1.618 g/cm³
- Boiling Point: 323.3°C at 760 mmHg .
The compound features a benzoisothiazole core substituted with a bromine atom at position 5 and an ethyl ester group at position 3. This structure renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for cross-coupling reactions due to the reactive bromine substituent .
Properties
IUPAC Name |
ethyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRZNSLSIGQHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723387 | |
| Record name | Ethyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936923-58-9 | |
| Record name | Ethyl 5-bromo-1,2-benzothiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzoisothiazole derivatives followed by esterification. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The esterification step involves reacting the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzoisothiazole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives.
Ester Hydrolysis: The major product is 5-bromobenzo[D]isothiazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Applications
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate has shown promise in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of isothiazoles exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics .
Anticancer Properties
Studies have highlighted the compound's potential in anticancer therapy. It has been identified as a precursor for synthesizing inhibitors targeting cancer-related pathways, such as kinase inhibition . The compound's structure allows it to interact with specific biological targets, potentially leading to the development of effective cancer therapeutics.
Neuroprotective Effects
Recent investigations have suggested that compounds related to this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Parkinson's disease .
Agricultural Applications
The compound is also being explored for its utility in agriculture:
Plant Growth Regulators
Isothiazole derivatives have been identified as effective plant growth regulators. This compound may enhance plant growth and yield by modulating hormonal pathways within plants .
Fungicides
Research indicates that this compound exhibits antifungal activity, suggesting its potential use as a fungicide in agricultural settings . Its efficacy against specific fungal pathogens could lead to the development of safer and more effective agricultural chemicals.
Material Science Applications
In material science, this compound serves as a precursor for synthesizing specialty chemicals and polymers with unique properties:
Specialty Chemicals
The compound can be utilized in the synthesis of dyes and pigments due to its stable structure and ability to undergo various chemical transformations . This makes it valuable in industries that require high-performance materials.
Polymer Development
Its reactivity allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole Analogs
Ethyl 5-Bromobenzo[d]isoxazole-3-carboxylate (CAS: 668969-70-8)
Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS: 517870-15-4)
Thiophene and Thiadiazole Derivatives
5-Bromobenzo[b]thiophene-3-carboxylic Acid (CAS: 7312-24-5)
5-Bromobenzo[c][1,2,5]thiadiazole (CAS: N/A)
- Application : Used in synthesizing N-sulfonyl amines via Mannich-type reactions.
Substituted Isothiazoles
Ethyl 5-Methylbenzo[d]isothiazole-3-carboxylate 1,1-Dioxide
- Key Differences: Methyl substituent at position 5 instead of bromine reduces steric hindrance but limits cross-coupling utility.
Ethyl 6-Bromobenzo[d]isoxazole-3-carboxylate (CAS: 651780-27-7)
Triazole and Other Heterocycles
Ethyl 1,2,4-Triazole-3-carboxylates
Data Table: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Density (g/cm³) |
|---|---|---|---|---|---|
| Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate | C₁₀H₈BrNO₂S | 286.15 | 3.24 | 67.43 | 1.618 |
| Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate | C₁₀H₈BrNO₃ | 270.08 | - | - | - |
| 5-Bromobenzo[b]thiophene-3-carboxylic acid | C₉H₅BrO₂S | 257.10 | - | - | - |
| Ethyl 5-methyl-1,2,4-triazole-3-carboxylate | C₆H₉N₃O₂ | 155.15 | 1.5 | 85.0 | - |
Biological Activity
Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a bromine atom at the 5-position and an ethyl ester group at the 3-position, which are critical for its biological activity. The compound can be synthesized through various methods, including bromination followed by esterification, allowing for structural modifications that influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The bromine atom and ester group enhance its binding affinity, enabling it to modulate enzyme activity and receptor signaling pathways. This compound has been shown to exhibit effects related to oxidative stress and inflammation, which are crucial in various disease processes.
Antimicrobial Activity
Research indicates that derivatives of isothiazoles, including this compound, exhibit significant antimicrobial properties. These compounds have demonstrated efficacy against a range of Gram-positive bacteria and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity against pathogens such as Staphylococcus aureus and Candida albicans .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Candida albicans | 64 | Moderate |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways involved in cancer progression .
| Cancer Cell Line | Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| A549 | 63.4 | 15.0 |
| MCF-7 | 50.2 | 20.0 |
Comparative Analysis with Similar Compounds
When compared to other benzoisothiazole derivatives, this compound exhibits unique biological profiles due to its specific substitution pattern. For example:
- Ethyl 6-bromobenzo[D]isothiazole-3-carboxylate : Similar structure but different reactivity leading to varied biological effects.
- Ethyl 5-chlorobenzo[D]isothiazole-3-carboxylate : Chlorine substitution alters chemical properties and biological activity.
This specificity allows for targeted design in drug development aimed at enhancing therapeutic efficacy while minimizing side effects .
Case Studies
- Antimicrobial Resistance : A study highlighted the compound's effectiveness against resistant strains of S. aureus, demonstrating its potential as a lead compound in developing new antimicrobial agents .
- Cancer Therapeutics : In a recent investigation, this compound showed promising results in reducing tumor cell viability in animal models, paving the way for further preclinical studies .
Q & A
Basic Research Questions
Synthesis Optimization Q: What experimental parameters are critical for optimizing the synthesis of Ethyl 5-bromobenzo[d]isothiazole-3-carboxylate? A: Key parameters include catalyst selection (e.g., rhodium-based catalysts for C–H activation), solvent polarity, temperature, and reaction time. For example, in analogous systems, Rh(I) catalysts enable regioselective functionalization of benzoisothiazole derivatives via π-coordination, as demonstrated in Mannich-type reactions with cyclic N-sulfonyl ketimines . Reaction optimization should involve systematic variation of these parameters using design-of-experiment (DoE) approaches.
Crystallographic Characterization Q: Which tools are recommended for crystallographic analysis of this compound? A: Use SHELX programs (e.g., SHELXL for refinement and SHELXD for structure solution) for small-molecule crystallography. Mercury CSD 2.0 is ideal for visualizing intermolecular interactions and packing patterns, particularly for analyzing bromine-heavy derivatives . Ensure high-resolution data collection to resolve bromine atom positions, which may exhibit anisotropic displacement.
Handling and Storage Q: What precautions are necessary for safe handling and storage in laboratory settings? A: Store refrigerated in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Avoid skin contact and inhalation by using fume hoods and PPE. Safety protocols from analogous benzoisothiazole carboxylates recommend electrostatic charge mitigation during transfer .
Advanced Research Questions
Mechanistic Studies in Catalysis Q: How can mechanistic insights into rhodium-catalyzed reactions involving this compound be investigated? A: Use kinetic isotope effect (KIE) studies and DFT calculations to probe the C–H activation step. Isotopic labeling (e.g., deuterium at the benzylic position) can track hydrogen transfer pathways. In related systems, Rh(I) intermediates stabilize π-coordination with the benzoisothiazole ring, facilitating regioselective functionalization .
Computational Reactivity Prediction Q: How can computational tools predict reactivity for derivatization of the bromine substituent? A: Employ Mercury’s Materials Module to compare packing similarities with structurally related brominated heterocycles. Density Functional Theory (DFT) can model SNAr (nucleophilic aromatic substitution) reactivity at the 5-bromo position, accounting for electron-withdrawing effects from the isothiazole ring .
Biological Activity Profiling Q: What strategies are used to evaluate this compound’s potential in drug discovery? A: Synthesize analogs via Suzuki-Miyaura cross-coupling (replacing bromine with aryl/heteroaryl groups) and screen against target enzymes (e.g., Lp-PLA2 inhibitors). Pyrazole carboxylate analogs have shown bioactivity in similar frameworks, suggesting structure-activity relationship (SAR) studies for optimizing pharmacokinetic properties .
Data Contradictions and Resolution
Conflicting Crystallographic Data Q: How to resolve discrepancies in reported bond lengths/angles for brominated heterocycles? A: Cross-validate data using the Cambridge Structural Database (CSD) via Mercury. For example, compare your results with entries for 5-bromobenzo[b]thiophene-3-carboxylates, which share similar steric and electronic environments. Discrepancies may arise from resolution limits or twinning; SHELXL’s TWIN/BASF commands can refine twinned data .
Divergent Reactivity in Catalytic Systems Q: Why do catalytic systems optimized for methyl-substituted analogs fail with brominated derivatives? A: Bromine’s steric bulk and electron-withdrawing effects may alter transition-state geometries. Use Hammett plots to quantify electronic effects and screen alternative catalysts (e.g., Pd/ligand systems for cross-coupling) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
